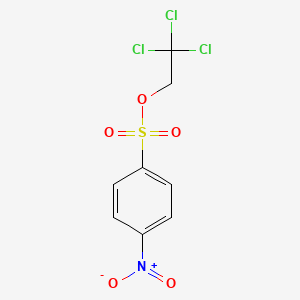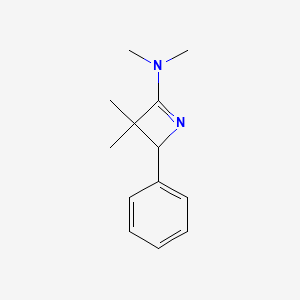![molecular formula C16H15ClO3 B14448997 [3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid CAS No. 77269-58-0](/img/structure/B14448997.png)
[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid is an organic compound with a complex structure that includes a chloro-substituted phenyl ring and a phenylethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-chloro-4-hydroxyphenylacetic acid with 2-phenylethanol under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium azide (NaN3) or thiourea can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on prostaglandin G/H synthase 1, affecting the synthesis of prostaglandins and thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-hydroxyphenylacetic acid: A related compound with a hydroxyl group instead of the phenylethoxy group.
[3-Chloro-4-(2,3-dihydroxypropoxy)phenyl]acetic acid: Another similar compound with a dihydroxypropoxy group
Uniqueness
[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
77269-58-0 |
|---|---|
Formule moléculaire |
C16H15ClO3 |
Poids moléculaire |
290.74 g/mol |
Nom IUPAC |
2-[3-chloro-4-(2-phenylethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C16H15ClO3/c17-14-10-13(11-16(18)19)6-7-15(14)20-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,18,19) |
Clé InChI |
NAAGWPCSVNZZAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


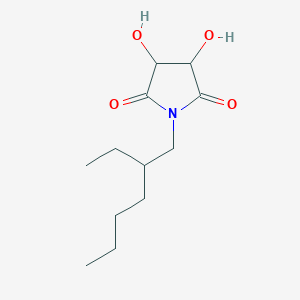
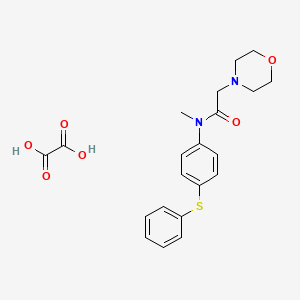
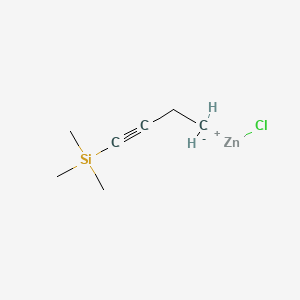
![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)
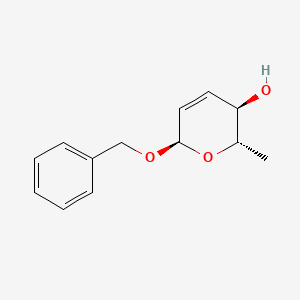



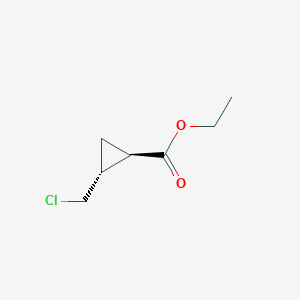
![4-[(Octylsulfanyl)methyl]morpholine](/img/structure/B14448992.png)
